molecular formula C22H27N3O4S2 B2365979 4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 361158-59-0

4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2365979
CAS RN: 361158-59-0
M. Wt: 461.6
InChI Key: XYZIBIXXBBJSFV-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, also known as DBIBB, is a benzothiazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a wide range of biological activities and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential use in laboratory experiments.

Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Evaluation for Antimicrobial Activity : Compounds related to benzothiazoles, including those with benzamide structures, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger (Padalkar et al., 2014). Another study synthesized sulphonamide derivatives with a benzothiazole nucleus, demonstrating significant antibacterial and antifungal activity (Bhusari et al., 2008).

Anticancer Properties

  • Synthesis and Evaluation as Anticancer Agents : Some benzothiazole derivatives have been designed and synthesized for their potential as antitumor agents. These derivatives, such as 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, have shown excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Additionally, indapamide derivatives, related to benzamide, have been synthesized and evaluated for their proapoptotic activity in cancer treatment (Yılmaz et al., 2015).

Corrosion Inhibition

  • Use in Corrosion Inhibition : Benzothiazole derivatives have also been studied for their role in inhibiting steel corrosion in acidic environments. They offer high inhibition efficiency and stability, demonstrating their potential in industrial applications (Hu et al., 2016).

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-4-13-25(14-5-2)31(27,28)18-10-7-16(8-11-18)21(26)24-22-23-19-12-9-17(29-6-3)15-20(19)30-22/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZIBIXXBBJSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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